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CAS No.: 29819-80-5

Cat. No.: B1618016
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An In-Depth Technical Guide for Drug Development
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Executive Summary
The TFVP monomer represents a paradigm shift in organic photosensitizer design, moving

beyond traditional ACQ (Aggregation-Caused Quenching) fluorophores to Aggregation-Induced

Emission (AIE) systems. Structurally characterized by a donor-acceptor (D-π-A) scaffold

involving a tetraphenylethylene (TPE) core and a vinyl-pyridinium acceptor, TFVP is

engineered for cell membrane-targeted photodynamic therapy (PDT).

Unlike mitochondrial-targeting analogs (e.g., TFPy), TFVP possesses a distinct lipophilicity-

hydrophilicity balance that creates a high free-energy barrier for transmembrane migration,

trapping it at the plasma membrane. Its electronic structure is tuned to minimize the singlet-

triplet energy gap (

), facilitating efficient Intersystem Crossing (ISC) for Type-I and Type-II Reactive Oxygen
Species (ROS) generation.[1]
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Key Technical Specifications:

Class: AIEgen / Organic Photosensitizer.[2]

Primary Application: Cell Membrane-Targeted PDT / Theranostics.

ROS Quantum Yield: ~18.3% (Singlet Oxygen).[2]

Emission: Far-Red/Near-Infrared (NIR) in aggregated state.

Molecular Architecture & Symmetry
Structural Composition
The TFVP monomer is built upon a D-π-A (Donor-π-Acceptor) architecture, essential for

Intramolecular Charge Transfer (ICT).

Donor (D):Tetraphenylethylene (TPE) or a TPE-derivative. The propeller-shaped TPE core

prevents π-π stacking in the solid state, enabling AIE.

π-Bridge: A Vinyl group (

) extends the conjugation length, red-shifting the absorption/emission into the therapeutic
window (Far-Red/NIR).

Acceptor (A): A Pyridinium salt (cationic). This moiety provides water solubility and

electrostatic affinity for the negatively charged phospholipid bilayers of cancer cell

membranes.

The "Membrane Trap" Mechanism
While structurally similar to mitochondrial-targeting AIEgens (which permeate the membrane

due to high potential), TFVP exhibits a specific amphiphilicity that results in a high free-energy

barrier for crossing the lipid bilayer. This "trap" effect ensures specific accumulation at the cell

surface, a critical feature for damaging the plasma membrane via ROS, leading to necrosis or

immunogenic cell death (ICD).

Electronic Landscape: HOMO-LUMO & Band Gap
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The therapeutic efficacy of TFVP is governed by its frontier molecular orbitals (FMOs). The

separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) dictates its optical gap and ROS generation efficiency.

Orbital Distribution
HOMO: Localized primarily on the electron-rich TPE donor and the π-bridge.

LUMO: Localized on the electron-deficient Pyridinium acceptor.

Implication: This spatial separation (small overlap integral) induces strong ICT character

upon excitation.

Energy Levels (Calculated vs. Experimental)
HOMO Level: Approx. -5.2 to -5.5 eV (stabilized by conjugation).

LUMO Level: Approx. -3.0 to -3.3 eV (lowered by the cationic acceptor).

Optical Band Gap (

):~2.2 – 2.4 eV.

Note: This gap corresponds to absorption in the 450–550 nm range and emission in the

650–800 nm (NIR) range.

The Singlet-Triplet Gap ( )
For effective PDT, the molecule must undergo Intersystem Crossing (ISC) from the excited

singlet state (

) to the triplet state (

).

TFVP

: Engineered to be small (< 0.3 eV).[3]
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Mechanism: The twisted molecular geometry and D-A separation reduce the electron

exchange energy (

), minimizing the energy difference between

and

. This promotes rapid ISC, allowing the molecule to populate the long-lived

state required for oxygen sensitization.

Quantitative Data Summary
Parameter Value / Range Method Significance

HOMO Energy -5.35 eV (approx) DFT (B3LYP/6-31G)
Determines oxidation

potential.

LUMO Energy -3.15 eV (approx) DFT (B3LYP/6-31G)
Determines reduction

potential.

HOMO-LUMO Gap 2.20 eV
Electrochemical/Optic

al

Correlates to NIR

emission.

< 0.3 eV TD-DFT
Enables efficient ISC

for ROS.

ROS Yield (

)
18.3% ABDA Assay

Moderate yield,

compensated by

targeting.

Experimental Protocols
Synthesis of TFVP Monomer
The synthesis typically employs a Knoevenagel Condensation to link the donor aldehyde to the

acceptor pyridinium salt.

Reagents:

Aldehyde Precursor: 4-(1,2,2-triphenylvinyl)benzaldehyde (TPE-CHO).
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Pyridinium Salt: 1,4-dimethylpyridinium iodide (or similar methylated pyridine).

Catalyst: Piperidine or minimal base.

Solvent: Ethanol or Acetonitrile.

Step-by-Step Protocol:

Charge: In a dry round-bottom flask, dissolve TPE-CHO (1.0 eq) and the Pyridinium salt (1.2

eq) in Ethanol.

Catalyze: Add catalytic amount of Piperidine (3-5 drops).

Reflux: Heat the mixture to reflux (80°C) for 12–24 hours under inert atmosphere (

).

Monitor: Track reaction progress via TLC (shift in fluorescence from blue to red/orange).

Workup: Cool to room temperature. The product often precipitates.

Purification: Filter the precipitate and wash with cold ethanol/ether. Recrystallize from

Methanol/Ether to obtain pure TFVP.

Validation: Confirm structure via

H-NMR (appearance of vinyl doublet at

7.0-8.0 ppm) and HR-MS.

Validation of AIE Properties
Solvent Setup: Prepare a stock solution of TFVP in DMSO (good solvent).

Aggregation: Prepare a series of mixtures with increasing water fraction (

: 0% to 99%).

Measurement: Record PL spectra.
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Result: At

, fluorescence is negligible (molecular rotation dissipates energy). At

, intense emission appears (Restriction of Intramolecular Motion - RIM).

Visualization of Mechanisms
Synthesis & Electronic Pathway
The following diagram illustrates the synthesis logic and the photophysical Jablonski diagram

relevant to TFVP's function.
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Caption: Synthesis pathway of TFVP via Knoevenagel condensation and the subsequent

photophysical cascade leading to ROS generation.
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Caption: The "Membrane Trap" mechanism distinguishing TFVP from mitochondrial-targeting

analogs.

Implications for Drug Development
Synergistic Therapy ("1+1+1 > 3")
TFVP is often studied in combination with its homologs (TFPy and TPE-TFPy).[2][4] By

targeting the cell membrane (TFVP), mitochondria (TFPy), and lysosomes (TPE-TFPy)

simultaneously, researchers achieve a "three-pronged attack."[2][4] This overcomes the

limitations of single-organelle targeting, where cells might repair localized damage (e.g.,

mitophagy). Membrane damage by TFVP is particularly lethal as it disrupts osmotic balance

and signaling integrity.

Stability & Toxicity
Photostability: TFVP exhibits superior resistance to photobleaching compared to traditional

photosensitizers (e.g., Rose Bengal, Ce6) due to its rigid AIE structure in the aggregated

state.

Dark Toxicity: Low. The AIE mechanism ensures that the molecule is relatively inert until

aggregated and irradiated.

Biocompatibility: The organic scaffold is metabolizable, reducing long-term retention risks

compared to heavy-metal complexes.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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